molecular formula C29H44N12O10 B1145966 Valganciclovir N3,N3'-Methylene Dimer CAS No. 1401661-96-8

Valganciclovir N3,N3'-Methylene Dimer

Cat. No.: B1145966
CAS No.: 1401661-96-8
M. Wt: 720.7 g/mol
InChI Key: DIHCHOAFMJSQHS-BTRQGYIVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Valganciclovir N3,N3’-Methylene Dimer is a prodrug of ganciclovir . The primary targets of this compound are cytomegalovirus (CMV) infected cells . CMV is a common virus that can infect people of all ages, but it is particularly harmful to individuals with weakened immune systems .

Mode of Action

After administration, the diastereomers of Valganciclovir N3,N3’-Methylene Dimer are rapidly converted to ganciclovir by hepatic and intestinal esterases . In CMV-infected cells, ganciclovir is initially phosphorylated to the monophosphate form by viral protein kinase, then it is further phosphorylated via cellular kinases to produce the triphosphate form .

Biochemical Pathways

The triphosphate form of ganciclovir, produced in the infected cells, gets incorporated into DNA and thus cannot be properly read by DNA polymerase . This results in the termination of the elongation of viral DNA , thereby inhibiting the replication of the CMV virus.

Pharmacokinetics

The pharmacokinetics of Valganciclovir N3,N3’-Methylene Dimer involves its rapid conversion to ganciclovir by hepatic and intestinal esterases after oral administration . This process ensures the bioavailability of ganciclovir, the active compound, in the body.

Result of Action

The result of the action of Valganciclovir N3,N3’-Methylene Dimer is the inhibition of CMV replication . By terminating the elongation of viral DNA, it prevents the virus from multiplying in the host cells . This helps in controlling the spread of the virus in individuals, especially those with weakened immune systems .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Valganciclovir N3,N3’-Methylene Dimer involves the reaction of Valganciclovir with formaldehyde under controlled conditions . The reaction typically occurs in an aqueous medium at a temperature range of 20-30°C. The product is then purified using chromatographic techniques to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of Valganciclovir N3,N3’-Methylene Dimer follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process involves multiple steps, including crystallization and filtration, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Valganciclovir N3,N3’-Methylene Dimer undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Valganciclovir N3,N3'-Methylene Dimer involves the reaction of Valganciclovir with a suitable reagent to form the dimeric compound.", "Starting Materials": [ "Valganciclovir", "Suitable reagent" ], "Reaction": [ "Valganciclovir is reacted with a suitable reagent to form the dimeric compound.", "The reaction is carried out under suitable conditions such as temperature, pressure, and solvent.", "The product is purified using suitable techniques such as column chromatography or recrystallization." ] }

CAS No.

1401661-96-8

Molecular Formula

C29H44N12O10

Molecular Weight

720.7 g/mol

IUPAC Name

[2-[[2-[[[9-[[1-[(2S)-2-amino-3-methylbutanoyl]oxy-3-hydroxypropan-2-yl]oxymethyl]-6-oxo-1H-purin-2-yl]amino]methylamino]-6-oxo-1H-purin-9-yl]methoxy]-3-hydroxypropyl] (2S)-2-amino-3-methylbutanoate

InChI

InChI=1S/C29H44N12O10/c1-14(2)18(30)26(46)48-7-16(5-42)50-12-40-10-34-20-22(40)36-28(38-24(20)44)32-9-33-29-37-23-21(25(45)39-29)35-11-41(23)13-51-17(6-43)8-49-27(47)19(31)15(3)4/h10-11,14-19,42-43H,5-9,12-13,30-31H2,1-4H3,(H2,32,36,38,44)(H2,33,37,39,45)/t16?,17?,18-,19-/m0/s1

InChI Key

DIHCHOAFMJSQHS-BTRQGYIVSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)[C@H](C(C)C)N)N

Canonical SMILES

CC(C)C(C(=O)OCC(CO)OCN1C=NC2=C1N=C(NC2=O)NCNC3=NC4=C(C(=O)N3)N=CN4COC(CO)COC(=O)C(C(C)C)N)N

Synonyms

1,​1’-​[Methylenebis[imino(​1,​6-​dihydro-​6-​oxo-​9H-​purine-​2,​9-​diyl)​methyleneoxy[2-​(hydroxymethyl)​-​2,​1-​ethanediyl]​]​] Ester L-​Valine,

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.